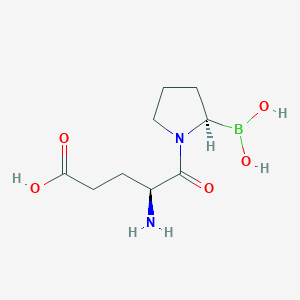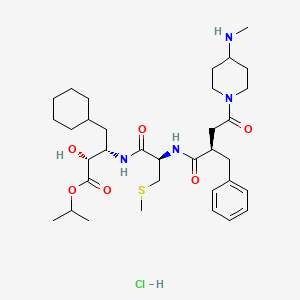![molecular formula C25H34N2O B10826998 N-(2,6-Diisopropylphenyl)-N'-[(1-phenylcyclopentyl)methyl]urea](/img/structure/B10826998.png)
N-(2,6-Diisopropylphenyl)-N'-[(1-phenylcyclopentyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-129337 is a small molecule drug that acts as an inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT). It was initially developed by Parke-Davis & Co. Ltd. for the treatment of cardiovascular diseases and metabolic disorders such as atherosclerosis and hypercholesterolemia .
Preparation Methods
The synthesis of PD-129337 involves a series of chemical reactions starting from readily available starting materials. The key steps include the formation of N-phenyl-N’-aralkyl- and N-phenyl-N’-(1-phenylcycloalkyl)ureas, which are potent inhibitors of ACAT . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions to produce larger quantities of the compound.
Chemical Reactions Analysis
PD-129337 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Chemistry: As an inhibitor of ACAT, PD-129337 is used in research to study the role of cholesterol metabolism in various biological processes.
Mechanism of Action
PD-129337 exerts its effects by inhibiting the enzyme acyl-CoA: cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a key step in cholesterol metabolism. By inhibiting ACAT, PD-129337 reduces the formation of cholesterol esters, leading to decreased cholesterol accumulation in cells . The molecular targets and pathways involved in this mechanism include the ATP-binding cassette transporters and the regulation of cholesterol efflux and cortisol secretion .
Comparison with Similar Compounds
PD-129337 is unique in its potent inhibition of ACAT with an IC50 value of 17 nanomolar . Similar compounds include:
Properties
Molecular Formula |
C25H34N2O |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[(1-phenylcyclopentyl)methyl]urea |
InChI |
InChI=1S/C25H34N2O/c1-18(2)21-13-10-14-22(19(3)4)23(21)27-24(28)26-17-25(15-8-9-16-25)20-11-6-5-7-12-20/h5-7,10-14,18-19H,8-9,15-17H2,1-4H3,(H2,26,27,28) |
InChI Key |
YDMKLNVDRGIRBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


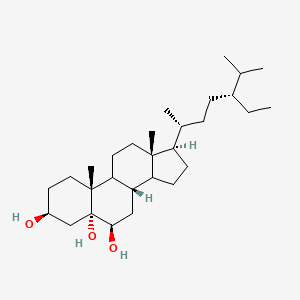
![(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10826930.png)
![tert-butyl N-[2-[7-[3-(4-cyanophenoxy)-2-hydroxypropyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate](/img/structure/B10826938.png)
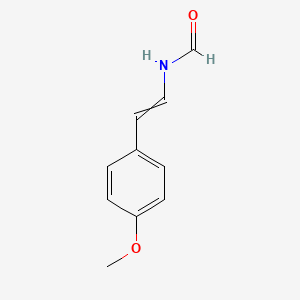
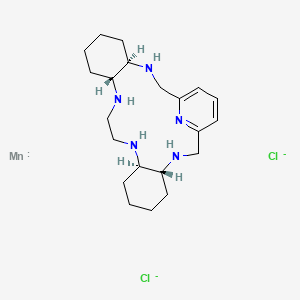
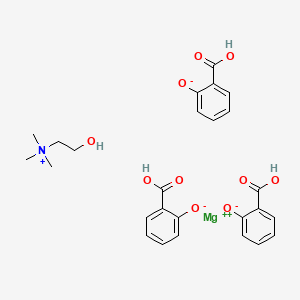
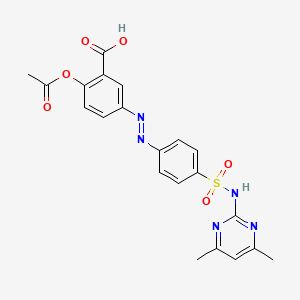
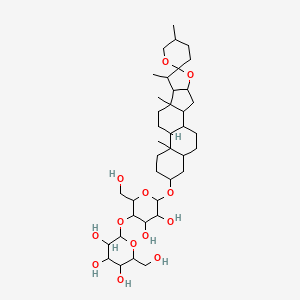
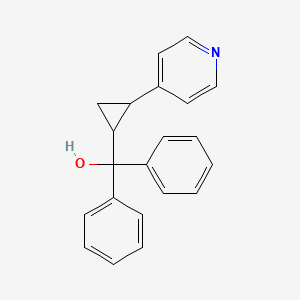
![11,13-dimethyl-12-thia-3,4-diazatricyclo[8.3.0.02,6]trideca-1(13),2(6),4,10-tetraene](/img/structure/B10827001.png)
![(3R)-1-(4-chlorophenyl)-3-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]pyrrolidin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B10827003.png)

